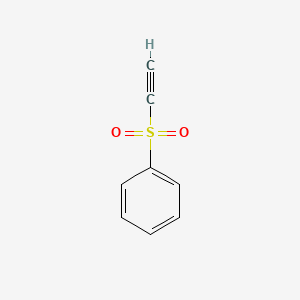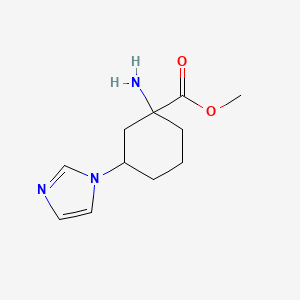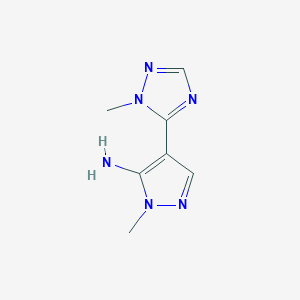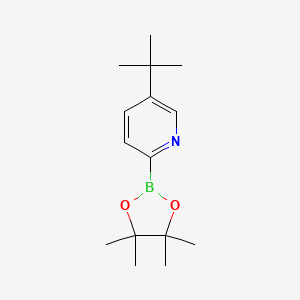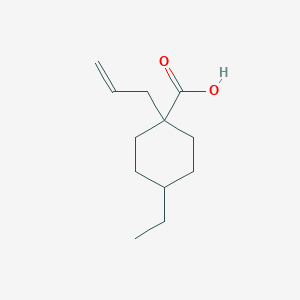
1-Allyl-4-ethylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-ethylcyclohexane-1-carboxylic acid is a complex organic compound characterized by a cyclohexane ring with an allyl group attached to the first carbon and an ethyl group attached to the fourth carbon, along with a carboxylic acid functional group at the first position. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Alkylation of Cyclohexanone: The synthesis can begin with cyclohexanone, which undergoes alkylation to introduce the ethyl group at the 4-position.
Hydroboration-Oxidation:
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. Continuous flow reactors and advanced catalysts are often employed to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid group, to form alcohols or aldehydes.
Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclohexanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and materials, leveraging its unique reactivity.
Mechanism of Action
The mechanism by which 1-Allyl-4-ethylcyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-Allyl-4-ethylcyclohexane-1-carboxylic acid is unique due to its specific structural features. Similar compounds include:
1-Methyl-4-ethylcyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of an allyl group.
4-Ethylcyclohexane-1-carboxylic acid: Lacks the allyl group.
1-Allylcyclohexane-1-carboxylic acid: Lacks the ethyl group.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
4-ethyl-1-prop-2-enylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c1-3-7-12(11(13)14)8-5-10(4-2)6-9-12/h3,10H,1,4-9H2,2H3,(H,13,14) |
InChI Key |
FOZKXELSIGJFLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



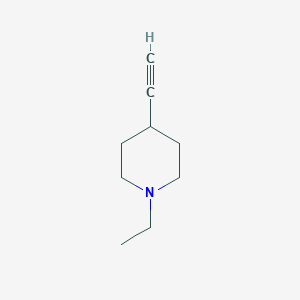
![7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15326121.png)
![N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine](/img/structure/B15326127.png)
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)

![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)
![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)
